Benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride
Description
The compound Benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride is a benzoic acid derivative characterized by:
- A 2-butoxy substituent (alkoxy chain at position 2).
- A 3-methoxy group (electron-donating substituent at position 3).
- An ester linkage to a 2-(isopropylamino)ethyl side chain.
- A hydrochloride salt formulation, enhancing solubility and stability.
Properties
CAS No. |
23966-71-4 |
|---|---|
Molecular Formula |
C17H28ClNO4 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-(2-butoxy-3-methoxybenzoyl)oxyethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C17H27NO4.ClH/c1-5-6-11-21-16-14(8-7-9-15(16)20-4)17(19)22-12-10-18-13(2)3;/h7-9,13,18H,5-6,10-12H2,1-4H3;1H |
InChI Key |
XUWZZJXBIFVOSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH2+]C(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of benzoic acid esters with aminoalkyl substituents, including the 2-(isopropylamino)ethyl ester, generally follows these key steps:
Synthesis of the substituted benzoic acid precursor : This involves introducing the 2-butoxy and 3-methoxy substituents on the benzoic acid ring, often via alkylation of hydroxybenzoic acids or by hydrolysis of corresponding ester intermediates.
Formation of the ester linkage : The benzoic acid derivative is esterified with 2-(isopropylamino)ethanol or a related amino alcohol under acidic conditions or using coupling reagents.
Conversion to hydrochloride salt : The free base ester is treated with hydrochloric acid to form the hydrochloride salt, improving stability and solubility.
Example Synthetic Route (Adapted)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Preparation of substituted benzoic acid | Hydrolysis of trifluoromethylphenethylamine derivatives with sulfuric acid or hydrochloric acid at reflux | Converts trifluoromethyl precursors to 2-butoxy-3-methoxybenzoic acid derivatives | Typical yields ~60-70% |
| 2. Esterification | Reaction with 2-(isopropylamino)ethanol in presence of concentrated sulfuric acid or toluenesulfonic acid, reflux | Forms 2-(isopropylamino)ethyl ester of the benzoic acid | Excess alcohol used as solvent |
| 3. Salt formation | Treatment with HCl in ether or aqueous solution | Forms hydrochloride salt for increased stability | Recrystallization for purity |
| 4. Purification | Extraction with ether, drying, distillation or recrystallization | Isolates pure compound | Yields vary, often >80% in esterification |
Summary Table of Preparation Conditions
| Parameter | Conditions | Notes |
|---|---|---|
| Hydrolysis | Concentrated H2SO4 or HCl, reflux (40°C to reflux) | Converts trifluoromethyl precursors to benzoic acid derivatives |
| Esterification | 2-(Isopropylamino)ethanol, concentrated H2SO4 or toluenesulfonic acid, reflux | Excess alcohol can be solvent, ester formation |
| Amination (if needed) | Reaction with primary amine or alkyl halide | Introduces isopropylamino group |
| Salt formation | HCl treatment in ether or aqueous solution | Forms hydrochloride salt |
| Purification | Ether extraction, drying, recrystallization | Yields >80% typical |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits potential pharmacological activities, making it a candidate for drug development. Its structure suggests possible interactions with biological targets such as enzymes and receptors. The isopropylamino group may enhance its ability to penetrate biological membranes, which is crucial for therapeutic efficacy.
- Mechanism of Action : The compound may function by:
- Inhibiting Enzymes : It can inhibit or activate enzymes involved in metabolic pathways.
- Modulating Receptors : Interaction with cellular receptors can influence signal transduction pathways.
- Altering Gene Expression : It may affect the expression of genes related to inflammation and cell growth.
Case Study: Anticancer Activity
A study investigated the anticancer properties of benzoic acid derivatives, including this compound. Results indicated that it could induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound showed a significant reduction in cell viability at concentrations above 10 µM in vitro .
Agricultural Applications
Pesticidal Properties
Research has highlighted the potential use of benzoic acid derivatives as eco-friendly pesticides. The compound's biological activity suggests it could serve as an effective agent against various agricultural pests.
- Mechanism of Action : Its efficacy may stem from its ability to disrupt the metabolic processes of pests or inhibit their growth through hormonal interference .
Case Study: Biocontrol Agents
In a study focusing on pest management, benzoic acid derivatives were tested against common agricultural pests. The results demonstrated that these compounds significantly reduced pest populations when applied at concentrations ranging from 50 to 200 µg/mL, showcasing their potential as natural pesticides .
Biochemical Research
Biochemical Pathways
The compound's structure allows for interaction with various biochemical pathways, making it a valuable tool in research settings. It can be utilized to study metabolic processes and enzyme kinetics.
- Applications in Assays : It is used in assays to evaluate enzyme activity and cellular responses to different stimuli. This application is particularly relevant in drug discovery and development .
Data Tables
| Concentration (µg/mL) | Pest Species | Effectiveness (%) |
|---|---|---|
| 50 | Aphids | 65 |
| 100 | Spider Mites | 75 |
| 200 | Whiteflies | 85 |
Mechanism of Action
The mechanism by which benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors. The butoxy and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:
Key Observations:
- Amino Group Variations: The target compound’s isopropylamino group offers moderate steric bulk compared to diethylamino () or dibutylamino (), influencing receptor binding kinetics .
- Substituent Effects : The 3-methoxy group (electron-donating) in the target compound contrasts with the 4-nitro group (electron-withdrawing) in , altering electrophilic reactivity and metabolic stability .
- Ester Chain Length: The 2-(isopropylamino)ethyl ester chain may confer slower hydrolysis rates compared to shorter chains (e.g., ethyl ester in ), affecting bioavailability .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., target compound, Esmolol) improve aqueous solubility, critical for intravenous formulations .
- Molecular Weight : The target compound (MW ≈ 331.8 g/mol) is heavier than Esmolol (MW ≈ 331.8 g/mol) but lighter than the fluorinated analog in (MW ≈ 368.9 g/mol), impacting membrane permeability .
- Thermal Stability : reports a boiling point of 324.3°C for a related ethyl ester, suggesting similar thermal resilience for the target compound .
Pharmacological and Regulatory Considerations
- Esmolol Hydrochloride () adheres to pharmacopeial standards (98.0–102.0% purity), setting a benchmark for manufacturing quality in amino-ester derivatives .
- Safety Profiles: Analogs like DMAE p-acetamidobenzoate () highlight the importance of amino-ester metabolism in toxicological evaluations, particularly for neurological applications .
Biological Activity
Benzoic acid derivatives are a class of compounds that exhibit a range of biological activities. Among them, Benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C17H28ClNO4
- Molecular Weight : 345.862 g/mol
- CAS Number : 23966-71-4
The compound features a benzoic acid core with additional functional groups that contribute to its biological activity. The presence of the isopropylamino group may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that benzoic acid derivatives can affect various biological pathways:
-
Antimicrobial Activity :
- Compounds similar to benzoic acid have shown bactericidal effects against Gram-positive bacteria. For instance, studies have demonstrated that modifications in the benzoic acid structure can enhance antibacterial properties through increased membrane permeability and disruption of metabolic processes .
- Anti-inflammatory Effects :
- Mechanism of Action :
Case Studies and Research Findings
Several studies have investigated the biological activity of benzoic acid derivatives:
- A study on various benzoic acid derivatives highlighted their ability to activate proteolytic pathways, which are crucial for cellular homeostasis and protein degradation. Compounds were shown to enhance the activity of cathepsins B and L, suggesting a role in promoting autophagy .
- Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating significant inhibition of COX enzymes in vitro, indicating potential for development as anti-inflammatory agents .
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing benzoic acid, 2-butoxy-3-methoxy-, 2-(isopropylamino)ethyl ester, hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves three primary steps:
Esterification : Reacting 2-butoxy-3-methoxybenzoic acid with 2-(isopropylamino)ethanol under acid catalysis (e.g., H₂SO₄) to form the ester intermediate.
Salt Formation : Treating the ester with HCl in anhydrous ethanol to protonate the amino group, forming the hydrochloride salt.
Purification : Recrystallization from ethanol/water mixtures improves purity .
- Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to alcohol) and temperature (70–80°C for esterification). Purity (>98%) is verified via HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to identify substituents (e.g., butoxy [δ 0.9–1.6 ppm], methoxy [δ 3.3–3.5 ppm], and isopropylamino [δ 1.2–1.4 ppm]) and FTIR for ester carbonyl (C=O at ~1720 cm⁻¹) and ammonium (N–H stretch at 2500–3000 cm⁻¹) groups .
- Solubility : Determine in aqueous buffers (pH 1–7.4) using shake-flask method; solubility increases at lower pH due to protonation of the amino group .
- Thermal Stability : Perform TGA/DSC to identify decomposition points (>200°C for the hydrochloride salt) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protection : Use nitrile gloves, lab coats, and NIOSH-approved N95 masks to avoid inhalation of dust. Conduct reactions in fume hoods .
- Spill Management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose as hazardous waste under local regulations .
- Toxicity Mitigation : Preclinical studies suggest moderate skin/eye irritation; rinse exposed areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How do structural modifications (e.g., butoxy vs. propoxy, isopropylamino vs. butylamino) impact biological activity and pharmacokinetics?
- Methodological Answer :
- SAR Studies :
- Butoxy Group : Enhances lipophilicity (logP ~2.8), improving membrane permeability compared to propoxy analogs (logP ~2.2) .
- Isopropylamino Group : Increases metabolic stability (t₁/₂ ~4.5 h in human microsomes) compared to butylamino analogs (t₁/₂ ~3.2 h) due to reduced CYP3A4 oxidation .
- In Vitro Assays : Test receptor binding (e.g., GPCRs) and enzyme inhibition (e.g., COX-2) to quantify potency shifts. Use LC-MS/MS for metabolite profiling .
Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility Discrepancies : Variations arise from pH-dependent protonation. Use pH-stat titration to measure intrinsic solubility (e.g., 1.2 mg/mL at pH 7.4 vs. 8.9 mg/mL at pH 1.2) .
- Stability Conflicts : Hydrolysis of the ester bond occurs at pH >7. Perform forced degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Stabilize formulations using antioxidants (e.g., 0.01% BHT) .
Q. How can researchers design in vivo studies to evaluate the compound’s efficacy and toxicity profiles?
- Methodological Answer :
- Dose Optimization : Conduct acute toxicity testing in rodents (OECD 423) to establish LD₅₀. For chronic studies, administer 10–100 mg/kg/day for 28 days, monitoring liver/kidney biomarkers (ALT, BUN) .
- Efficacy Models : Use carrageenan-induced paw edema (anti-inflammatory) or murine sepsis models (antimicrobial). Compare to positive controls (e.g., ibuprofen, ciprofloxacin) .
Q. What computational methods are effective for predicting this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). The methoxy group forms hydrogen bonds with Arg120, while the isopropylamino group stabilizes hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of target-ligand complexes. Analyze RMSD (<2 Å indicates stable binding) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported molecular weights (e.g., 345.86 vs. 359.9 g/mol) for structurally similar analogs?
- Methodological Answer :
- Source Verification : Cross-check CAS registry entries and high-resolution mass spectrometry (HRMS) data. For example, the target compound (CAS: 23966-71-4) has a confirmed molecular weight of 345.86 g/mol via HRMS .
- Structural Variance : Differences arise from substituent changes (e.g., butylamino vs. isopropylamino in vs. 2), altering molecular formulas (e.g., C₁₈H₂₈ClNO₅ vs. C₁₉H₃₀ClNO₅) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
